3-(Difluoromethyl)-2-methoxypyridine
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Overview
Description
3-(Difluoromethyl)-2-methoxypyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and enhanced biological activity, making such compounds valuable in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methoxypyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents. This process can be achieved through various catalytic and non-catalytic methods. For instance, the use of difluoromethyl sulfonium salts as difluoromethyl radical sources in the presence of a photocatalyst has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and scalable reagents, such as difluoroacetic acid, and employ catalytic systems to enhance yield and selectivity. The use of metal-based catalysts, such as palladium or copper, is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, N-oxides, and substituted pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Difluoromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the difluoromethyl group can enhance the binding affinity of the compound to its target enzymes through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity, which is crucial in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
Compared to these similar compounds, 3-(Difluoromethyl)-2-methoxypyridine stands out due to its unique combination of the difluoromethyl and methoxy groups on the pyridine ring. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in various applications .
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(6(8)9)3-2-4-10-7/h2-4,6H,1H3 |
InChI Key |
XWMXUHJOZUAAKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(F)F |
Origin of Product |
United States |
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